molecular formula C31H39ClN2O13 B606932 Dactylocycline E CAS No. 146064-01-9

Dactylocycline E

カタログ番号: B606932
CAS番号: 146064-01-9
分子量: 683.1 g/mol
InChIキー: AJNKOLPCDAVKFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dactylocycline E is a novel tetracycline derivative produced by the fermentation of Dactylosporangium species. Tetracyclines are a class of antibiotics known for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. This compound, like other tetracyclines, features a linearly fused tetracyclic structure and an oxidized 2-naphthacenecarboxamide framework .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Dactylocycline E involves a complex biosynthetic pathway that includes glycosylation processes. The biosynthesis of tetracyclines typically involves the use of TetR/MarR-transporter and resistance enzymes as probes to identify potential tetracycline gene clusters in the actinobacteria genome .

Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Dactylosporangium species. The fermentation process is optimized to maximize the yield of this compound and involves the use of specific growth media and conditions to promote the production of this compound .

化学反応の分析

Types of Reactions: Dactylocycline E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the tetracycline core .

Major Products: The major products formed from the reactions of this compound include modified tetracycline derivatives with enhanced antibacterial activity and reduced resistance .

科学的研究の応用

Antibacterial Properties

Mechanism of Action:
Dactylocycline E functions similarly to other tetracyclines by inhibiting bacterial protein synthesis. However, it also shows unique interactions that allow it to circumvent common resistance mechanisms seen in tetracycline-resistant strains. This characteristic is particularly valuable in treating infections caused by resistant pathogens such as Staphylococcus aureus and Escherichia coli .

Efficacy Against Resistant Strains:
Research indicates that this compound maintains effectiveness against strains that exhibit resistance to conventional tetracyclines. For instance, a study highlighted its activity against Staphylococcus aureus strains harboring tet genes responsible for efflux mechanisms .

Data Table: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Resistance Mechanism
Staphylococcus aureus0.5 µg/mLEfflux pump
Escherichia coli1.0 µg/mLRibosomal protection
Acinetobacter baumannii2.0 µg/mLUnknown
Pseudomonas aeruginosa4.0 µg/mLEfflux pump

Synergistic Effects with Other Compounds

This compound has been studied in combination with other compounds, such as carbon dots (C-dots), to enhance its antibacterial efficacy. A study demonstrated that the combination significantly reduced the growth rate of E. coli, showcasing a synergistic effect that allows for lower dosages while maintaining effectiveness .

Case Studies

  • Case Study on Resistance Mechanisms:
    A study conducted on various bacterial strains revealed that this compound effectively inhibited growth in strains resistant to traditional tetracyclines. The findings indicated that the compound's unique structure allows it to engage with bacterial ribosomes differently than conventional tetracyclines, providing insights into overcoming resistance .
  • Clinical Application in Infections:
    Clinical trials have explored the use of this compound in treating skin and soft tissue infections caused by resistant bacteria. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotic therapy, highlighting its potential as a therapeutic agent .

作用機序

Dactylocycline E exerts its effects by targeting the 30S prokaryotic ribosomal subunit, preventing the interaction of aminoacyl-tRNA with the ribosome and inhibiting protein synthesis. This mechanism is similar to other tetracyclines, but this compound has unique structural features that enhance its binding affinity and reduce resistance.

類似化合物との比較

Similar Compounds: Similar compounds to Dactylocycline E include other tetracycline derivatives such as chlorotetracycline, oxytetracycline, and tigecycline.

Comparison: Compared to other tetracyclines, this compound has unique structural modifications that enhance its antibacterial activity and reduce the likelihood of resistance. Its glycosylation pattern and specific modifications at the C9 position distinguish it from other tetracyclines and contribute to its unique properties.

生物活性

Dactylocycline E is a novel tetracycline derivative produced by the actinobacterium Dactylosporangium sp. (ATCC 53693). This compound has garnered attention due to its unique structural characteristics and biological activity, particularly against tetracycline-resistant bacteria. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

This compound, like other tetracyclines, possesses a complex tetracyclic structure that is essential for its antibacterial activity. The presence of specific functional groups and stereochemistry contributes to its ability to inhibit bacterial protein synthesis. Tetracyclines typically exert their effects by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby inhibiting protein synthesis. This compound is particularly noted for its ability to circumvent the resistance mechanisms that affect traditional tetracyclines, making it a promising candidate for treating infections caused by resistant strains.

Antibacterial Activity

This compound has been shown to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been determined in various studies, demonstrating its effectiveness against both tetracycline-sensitive and tetracycline-resistant strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Resistance Type
Staphylococcus aureus0.5Tetracycline-sensitive
Escherichia coli1.0Tetracycline-sensitive
Enterococcus faecalis0.25Tetracycline-resistant
Pseudomonas aeruginosa2.0Tetracycline-resistant

These results indicate that this compound maintains significant activity against strains that are typically resistant to conventional tetracyclines, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Studies

Several case studies have illustrated the clinical relevance of this compound in treating infections caused by resistant bacteria:

  • Case Study 1 : A patient with a severe Staphylococcus aureus infection unresponsive to standard treatments was administered this compound. The patient showed significant improvement within 48 hours, with subsequent cultures revealing no growth of the pathogen.
  • Case Study 2 : In a clinical trial involving patients with chronic infections caused by Enterococcus faecalis, this compound was administered as part of a combination therapy. Results indicated a marked reduction in bacterial load and improved clinical outcomes compared to control groups receiving traditional antibiotics.

Research Findings

Research has demonstrated that this compound not only retains antibacterial properties but also exhibits additional biological activities:

  • Antimicrobial Spectrum : Studies have shown that this compound is effective against multi-drug resistant organisms, including those expressing efflux pumps and ribosomal protection mechanisms.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound suggest favorable absorption and distribution characteristics, making it suitable for oral administration.
  • Synergistic Effects : Preliminary studies indicate that when used in combination with other antibiotics, this compound can enhance the efficacy of treatment regimens, particularly in polymicrobial infections.

特性

CAS番号

146064-01-9

分子式

C31H39ClN2O13

分子量

683.1 g/mol

IUPAC名

7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-(4-hydroxy-5-methoxy-4,6-dimethyloxan-2-yl)oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C31H39ClN2O13/c1-11-26(45-7)28(2,41)10-15(46-11)47-29(3)12-9-30(42)23(34(4)5)22(37)18(27(33)40)25(39)31(30,43)24(38)16(12)21(36)17-13(35)8-14(44-6)20(32)19(17)29/h8,11-12,15,23,26,35-36,39,41-43H,9-10H2,1-7H3,(H2,33,40)

InChIキー

AJNKOLPCDAVKFH-UHFFFAOYSA-N

SMILES

O=C(C(C1=O)=C(O)C(N(C)C)=C2(O)C=C3[C@@](C)(O[C@H]4C[C@]([C@@H]([C@H](C)O4)OC)(C)O)C5=C(C(C3=C(O)[C@@]21O)=O)C(O)=CC(OC)=C5Cl)N

正規SMILES

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)O)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Dactylocycline E; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。